molecular formula C10H7N3O3S B5803322 2-imino-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one

2-imino-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one

Cat. No. B5803322
M. Wt: 249.25 g/mol
InChI Key: LZZUWGCZJRGCQW-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the thiazolidinone family and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-imino-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound works by inhibiting certain enzymes and pathways involved in cell proliferation and inflammation. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of various bacteria and fungi. In animal studies, the compound has been shown to have a low toxicity profile and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-imino-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one in lab experiments is its low toxicity profile. This makes it an ideal candidate for further testing in animal models. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-imino-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one. One direction is to further study its potential as an anticancer agent. Another direction is to explore its potential as an anti-inflammatory and antimicrobial agent. Additionally, more studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its synthesis method has been optimized to yield a high purity product with good yield. The compound has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. While there are limitations to using this compound in lab experiments, there are several future directions for its research and development.

Synthesis Methods

The synthesis of 2-imino-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to obtain the final compound. The synthesis method has been optimized to yield a high purity product with good yield.

Scientific Research Applications

2-imino-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation.

properties

IUPAC Name

(5Z)-2-amino-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c11-10-12-9(14)8(17-10)5-6-3-1-2-4-7(6)13(15)16/h1-5H,(H2,11,12,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZUWGCZJRGCQW-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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